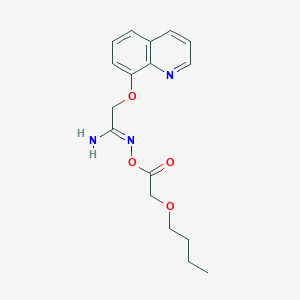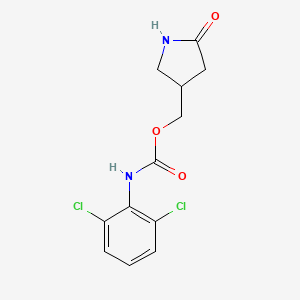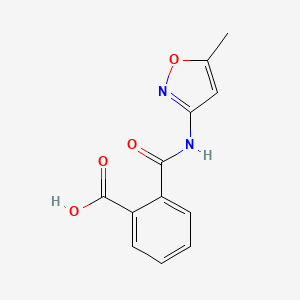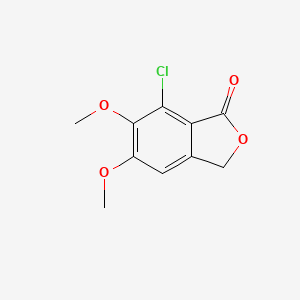
7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5,6-dimethoxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a chloro group at the 7th position and two methoxy groups at the 5th and 6th positions on the isobenzofuran ring The isobenzofuran ring itself is a fused bicyclic structure consisting of a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5,6-dimethoxyisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the chlorination of 5,6-dimethoxyisobenzofuran-1(3H)-one. This can be carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Another synthetic route involves the cyclization of a suitable precursor, such as 2,3-dimethoxybenzoyl chloride, in the presence of a base like sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the isobenzofuran ring system.
Industrial Production Methods
Industrial production of 7-Chloro-5,6-dimethoxyisobenzofuran-1(3H)-one may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5,6-dimethoxyisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydroxy derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can be achieved using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted isobenzofuran derivatives with various functional groups.
Scientific Research Applications
7-Chloro-5,6-dimethoxyisobenzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-5,6-dimethoxyisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxyisobenzofuran-1(3H)-one: Lacks the chloro group at the 7th position.
7-Bromo-5,6-dimethoxyisobenzofuran-1(3H)-one: Contains a bromo group instead of a chloro group at the 7th position.
7-Chloro-5-methoxyisobenzofuran-1(3H)-one: Contains only one methoxy group at the 5th position.
Uniqueness
7-Chloro-5,6-dimethoxyisobenzofuran-1(3H)-one is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct pharmacological properties and synthetic utility compared to similar compounds.
Properties
CAS No. |
90888-15-6 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9ClO4/c1-13-6-3-5-4-15-10(12)7(5)8(11)9(6)14-2/h3H,4H2,1-2H3 |
InChI Key |
PBMWUDIIQGOPQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)COC2=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



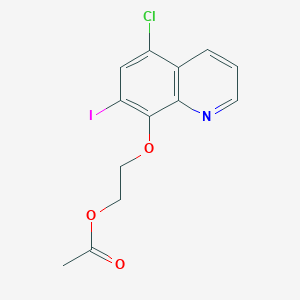
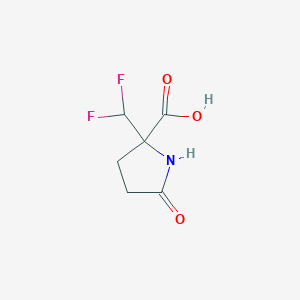
![5-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12878646.png)
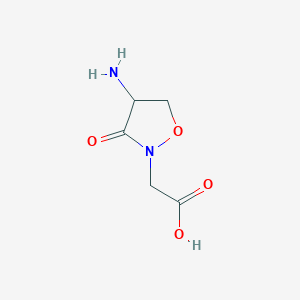
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)
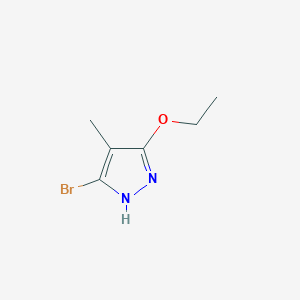
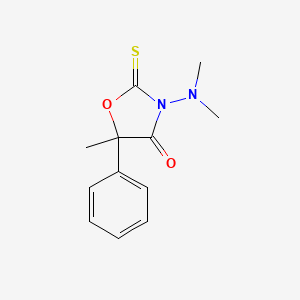
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)
